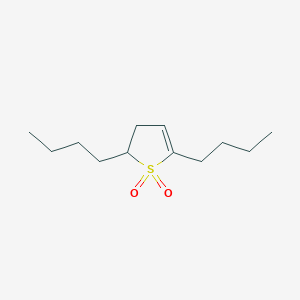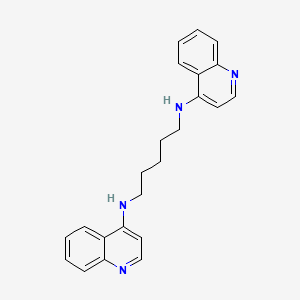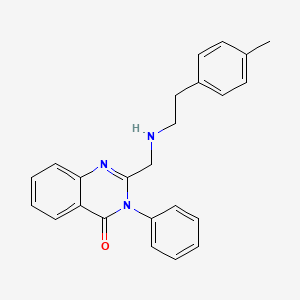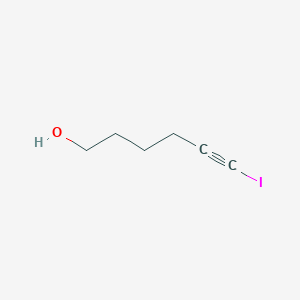
N,N-Dihexyldecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dihexyldecan-1-amine: is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a nitrogen atom bonded to two hexyl groups and a decyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dihexyldecan-1-amine involves the reductive amination of decanal with hexylamine in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of hexylamine with decyl bromide under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dihexyldecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: It can be reduced to secondary amines or primary amines under strong reducing conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Hexylamine and decylamine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N,N-Dihexyldecan-1-amine is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a model compound for studying amine-based drug delivery systems.
Medicine: this compound is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dihexyldecan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Its amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
N,N-Dimethyldecan-1-amine: Similar structure but with shorter alkyl groups.
N,N-Diethyldecan-1-amine: Similar structure with ethyl groups instead of hexyl groups.
N,N-Dioctyldecan-1-amine: Similar structure with octyl groups.
Uniqueness: N,N-Dihexyldecan-1-amine is unique due to its specific combination of long alkyl chains and the amine functional group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
110009-55-7 |
|---|---|
Formule moléculaire |
C22H47N |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
N,N-dihexyldecan-1-amine |
InChI |
InChI=1S/C22H47N/c1-4-7-10-13-14-15-16-19-22-23(20-17-11-8-5-2)21-18-12-9-6-3/h4-22H2,1-3H3 |
Clé InChI |
BZEJCOGYLFKDBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
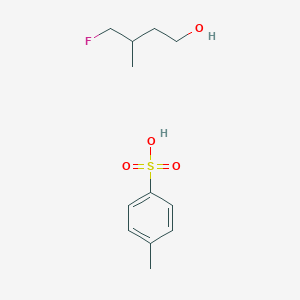
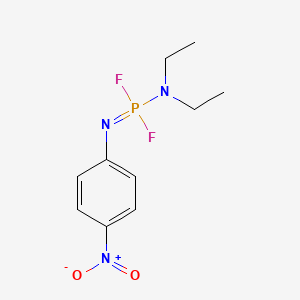
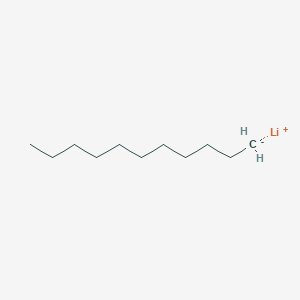
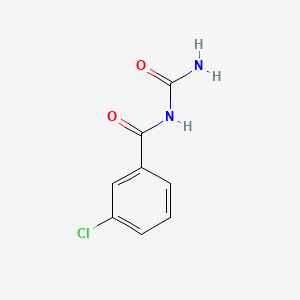

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)

